Dichlorodiphenylsilane

Catalog No.
S605578
CAS No.
80-10-4
M.F
C12H10Cl2Si
M. Wt
253.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorodiphenylsilane

CAS Number

80-10-4

Product Name

Dichlorodiphenylsilane

IUPAC Name

dichloro(diphenyl)silane

Molecular Formula

C12H10Cl2Si

Molecular Weight

253.19 g/mol

InChI

InChI=1S/C12H10Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

OSXYHAQZDCICNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl

Solubility

Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride and benzene

Synonyms

Dichlorodiphenylsilane; Diphenylsilicon Dichloride; Diphenylsilyl Dichloride; NSC 77110; TSL 8062

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl

Precursor for Organosilicon Materials

DPDS serves as a valuable precursor for various organosilicon materials, which are organic-inorganic hybrid materials incorporating silicon. These materials hold promise for diverse applications due to their unique properties, combining the advantages of both organic and inorganic materials.

  • Polymers: DPDS can be used to synthesize poly(diorganosiloxanes) through hydrolysis and condensation reactions. These polymers possess properties like thermal stability, electrical insulation, and flame retardancy, making them valuable in various applications like electronics, coatings, and sealants [].
  • Silicones: By reacting DPDS with appropriate functional groups, researchers can create various silicone derivatives with tailored properties. These derivatives find applications in areas like medical implants, controlled drug delivery systems, and elastomers [].

Synthesis of Functionalized Silanes

DPDS can be used as a starting material for the synthesis of functionalized silanes. These compounds possess organic functional groups attached to the silicon atom, allowing them to interact with various materials and surfaces.

  • Surface modification: Functionalized silanes derived from DPDS can be used to modify the surface properties of various materials, such as metals, polymers, and ceramics. This modification can improve adhesion, wettability, and other surface characteristics [].
  • Bioconjugation: Silanes with specific functional groups can be used to create bioconjugates, linking organic molecules or biomolecules to silicon surfaces. This has applications in biosensors, drug delivery systems, and biocompatible materials [].

Research on Silicon-Based Nanostructures

DPDS plays a role in the research and development of silicon-based nanostructures, including nanoparticles, nanowires, and thin films. These nanostructures possess unique properties due to their size and confinement effects, making them attractive for various applications in electronics, photonics, and catalysis.

  • Chemical vapor deposition (CVD): DPDS can be used as a precursor in CVD processes to deposit thin films of silicon or silicon-containing materials. These films are essential components in various electronic devices.
  • Synthesis of silicon nanostructures: Researchers explore the use of DPDS in the synthesis of various silicon nanostructures, such as nanoparticles and nanowires, through various techniques like reduction and etching.

Dichlorodiphenylsilane, with the chemical formula C12H10Cl2Si\text{C}_{12}\text{H}_{10}\text{Cl}_{2}\text{Si}, is a colorless liquid characterized by a pungent odor. It is classified as a chlorosilane, which indicates that it contains silicon atoms bonded to chlorine and organic groups. This compound is known for its reactivity, particularly with water, where it generates hydrochloric acid and releases heat, making it corrosive to metals and biological tissues .

DPDS is not a commonly studied biological molecule, and information on its mechanism of action in biological systems is not available.

DPDS is likely to possess similar hazards as other organochlorosilanes. Here are some potential safety concerns:

  • Toxicity: Data on the specific toxicity of DPDS is not available. However, organochlorosilanes can be irritating to the skin, eyes, and respiratory system upon contact or inhalation.
  • Flammability: Limited data available. The presence of organic phenyl groups suggests some flammability, but the exact fire properties require further investigation.
  • Reactivity: DPDS is likely to react with water, releasing hydrochloric acid, which is corrosive and can irritate skin and eyes [].

  • Hydrolysis: When exposed to water, dichlorodiphenylsilane reacts vigorously, producing hydrochloric acid and releasing hydrogen gas. The reaction can be represented as:
    C12H10Cl2Si+2H2OC12H10Si+2HCl\text{C}_{12}\text{H}_{10}\text{Cl}_{2}\text{Si}+2\text{H}_2\text{O}\rightarrow \text{C}_{12}\text{H}_{10}\text{Si}+2\text{HCl}
    This reaction is exothermic and can be hazardous due to the rapid generation of gas .
  • Addition Reactions: Dichlorodiphenylsilane can participate in addition reactions with various organic compounds. For instance, it reacts with diglycidyl ether of bisphenol-S to form poly(silyl ether) derivatives .
  • Metal Reactions: It can also react with metals like sodium and magnesium, leading to the formation of organosilicon compounds .

Dichlorodiphenylsilane can be synthesized through various methods:

  • Direct Chlorination: One common method involves the chlorination of diphenylsilane using chlorine gas in the presence of a catalyst. This process allows for the selective introduction of chlorine atoms onto the silicon atom.
  • Reaction with Chlorosilanes: Another method includes reacting diphenyldichlorosilane with chlorosilanes under controlled conditions to achieve the desired product .

Dichlorodiphenylsilane has several applications across different fields:

  • Silicone Production: It serves as a precursor in the synthesis of silicone polymers.
  • Surface Modification: The compound is used in surface treatments to enhance hydrophobic properties in materials.
  • Chemical Intermediates: It acts as an intermediate in various organic synthesis processes, including the production of specialty chemicals and pharmaceuticals .

Interaction studies involving dichlorodiphenylsilane primarily focus on its reactivity with other chemicals:

  • Reactivity with Water: As previously mentioned, its reaction with water is rapid and produces toxic gases, necessitating careful handling.
  • Compatibility Studies: Research indicates that dichlorodiphenylsilane may react adversely with various absorbents, including cellulose-based materials and certain clays, highlighting the need for appropriate safety measures during storage and use .

Dichlorodiphenylsilane shares similarities with other chlorosilanes but exhibits unique characteristics that distinguish it:

Compound NameChemical FormulaUnique Features
DiphenylchlorosilaneC12H11ClSi\text{C}_{12}\text{H}_{11}\text{Cl}\text{Si}Contains one less chlorine atom; less reactive than dichlorodiphenylsilane.
TrichlorosilaneSiCl3R\text{SiCl}_3\text{R}Highly reactive; used in semiconductor manufacturing.
DimethyldichlorosilaneC2H6Cl2Si\text{C}_2\text{H}_6\text{Cl}_2\text{Si}Used mainly in silicone production; less toxic than dichlorodiphenylsilane.

Dichlorodiphenylsilane stands out due to its dual aromatic structure combined with silicon's reactivity, allowing for versatile applications in both organic synthesis and material science. Its unique properties make it valuable in specialized applications where other chlorosilanes may not suffice.

Physical Description

Diphenyldichlorosilane is a colorless liquid with a pungent odor. It will burn though it may require some effort to ignite. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue.
Liquid

Color/Form

Colorless liquid

Boiling Point

579 °F at 760 mm Hg (USCG, 1999)
305.0 °C
305 °C

Flash Point

288 °F (USCG, 1999)
288 °F (142 °C) CC

Vapor Density

8.45 (Air = 1)

Density

1.22 at 77 °F (USCG, 1999)
1.204 g/cu cm at 25 °C

Odor

SHARP, HYDROCHLORIC ACID-LIKE; PUNGENT

Melting Point

-22 °C

UNII

08811ZE689

GHS Hazard Statements

Aggregated GHS information provided by 591 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 442 of 591 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 149 of 591 companies with hazard statement code(s):;
H310 (26.85%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (61.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

80-10-4

Wikipedia

Dichlorodiphenylsilane

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Reaction of powdered silicon and chlorobenzene in the presence of copper powder as catalyst.
Reaction of phenylmagnesium chloride with silicon tetrachloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Benzene, 1,1'-(dichlorosilylene)bis-: ACTIVE
Coproduced with trichlorophenyl silane (Direct Process)

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Diphenyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), bases, alcohols, and acids since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from water, steam, and moisture because toxic and corrosive chloride gases including hydrogen chloride can be produced. Sources of ignition such as smoking and open flames are prohibited where diphenyldichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
All containers, pipes, apparatus, installations, and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Modify: 2023-08-15

Unintentional PCB in chlorophenylsilanes as a source of contamination in environmental samples

Katsunori Anezaki, Takeshi Nakano
PMID: 25634145   DOI: 10.1016/j.jhazmat.2015.01.026

Abstract

This paper discusses the concentrations and congener patterns of PCBs unintentionally present in chlorophenylsilanes. Chlorophenylsilanes are used in the production of silicone-based adhesives and phenyl silicones. The concentration of PCBs in adhesives was found to range from not-detectable concentrations to 40mg/kg. The concentrations of PCBs in trichlorophenylsilane, dichlorodiphenylsilane, chlorotriphenylsilane, and diphenylsilanediol were 0.00072-2.7, 6.5-1,500, 0.019-1.1, and 0.12-120mg/kg, respectively. Dichlorodiphenylsilane and diphenylsilanediol, in particular, had high PCB concentrations. The PCB concentration of some specimens exceeded the 50mg/kg limit set by the transportation regulations of the Stockholm Convention. In the adhesives and chlorophenylsilanes, mono- and di-chlorinated biphenyls were detected in high proportions. The congeners detected in dichlorinated biphenyls had a structure in which one chlorine atom was substituted at each of the two aryls of the biphenyl backbone. This indicated that the chlorobenzene used for synthesizing chlorophenylsilanes undergoes dimerization. The congener and homologue patterns of the adhesives containing PCBs were similar to dichlorodiphenylsilane and diphenylsilanediol. It was concluded that the production of the adhesives is based on these substances. In addition, these results indicate that silicone-based products may become a source of PCBs in the environment, leading to irregular PCB values in environmental analysis.


Supports for reverse-phase high-performance liquid chromatography of large proteins

R V Lewis, A Fallon, S Stein, K D Gibson, S Udenfriend
PMID: 6247937   DOI: 10.1016/0003-2697(80)90291-2

Abstract




Sorption of nonpolar aromatic contaminants by chlorosilane surface modified natural minerals

P Huttenloch, K E Roehl, K Czurda
PMID: 11718339   DOI: 10.1021/es010131f

Abstract

The efficacy of the surface modification of natural diatomite and zeolite material by chlorosilanes is demonstrated. Chlorosilanes used were trimethylchlorosilane (TMSCI), tert-butyldimethylchlorosilane (TBDMSCI), dimethyloctadecylchlorosilane (DMODSCI), and diphenyldichlorosilane (DPDSCI) possessing different headgroups and chemical properties. Silanol groups of the diatomite and zeolite were modified by chemical reaction with the chlorosilanes resulting in a stable covalent attachment of the organosilanes to the mineral surface. The alteration of surface properties of the modified material was proved by measurements of water adsorption capacity, total organic carbon (TOC) content, and thermoanalytical data. The surface modified material showed great stability even when exposed to extremes in ionic strength, pH, and to pure organic solvents. Sorption of toluene, o-xylene, and naphthalene from water was greatly enhanced by the surface modification compared to the untreated materials which showed no measurable sorption of these compounds. The enhanced sorption was dependent on the organic carbon content as well as on chemical characteristics of the chlorosilanes used. Batch sorption experiments showed that the phenyl headgroups of DPDSCI have the best affinity for aromatic compounds. Removal from an aqueous solution of 10 mg/L of naphthalene, o-xylene, and toluene was 71%, 60%, and 30% for surface modified diatomite and 51%, 30%, and 16% for modified clinoptilolite, respectively. Sorption data were well described by the Freundlich isotherm equation, which indicated physical adsorption onto the lipophilic surface rather than partitioning into the surface organic phase. The chlorosilane modified materials have an apparent potential for application in environmental technologies such as permeable reactive barriers (PRB) or wastewater treatment.


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